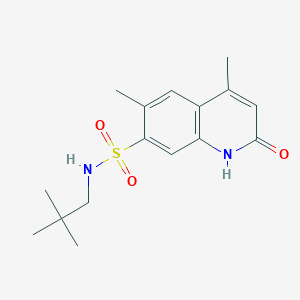![molecular formula C15H12BrClN2O3 B5879949 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as BRD-0476, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, which may explain the biological activities of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of HDACs, which may lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of research is to further elucidate the mechanism of action of the compound. Another area of research is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Additionally, research can be conducted to optimize the synthesis method of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide to achieve higher yields and purity of the compound.
Méthodes De Synthèse
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-methoxyaniline to form an intermediate. This intermediate is then reacted with carbonyldiimidazole to form the final product, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have anti-viral activity against various viruses, including influenza virus and herpes simplex virus.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-21-11-5-2-9(3-6-11)14(18)19-22-15(20)12-8-10(16)4-7-13(12)17/h2-8H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPYNGJLQRNEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(5-bromo-2-chlorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)
![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)